molecular formula C6H10ClNO2 B1622532 N-(2-Chloroethyl)-3-oxobutyramide CAS No. 26244-71-3

N-(2-Chloroethyl)-3-oxobutyramide

Cat. No.: B1622532
CAS No.: 26244-71-3
M. Wt: 163.6 g/mol
InChI Key: TXICEFBDNMLWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Chloroethyl)-3-oxobutyramide is an organic compound characterized by a 3-oxobutyramide backbone substituted with a 2-chloroethyl group. These analogs include dyes, bioactive molecules, and intermediates in polymer synthesis, highlighting the versatility of the 3-oxobutyramide scaffold .

Properties

CAS No.

26244-71-3

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6 g/mol

IUPAC Name

N-(2-chloroethyl)-3-oxobutanamide

InChI

InChI=1S/C6H10ClNO2/c1-5(9)4-6(10)8-3-2-7/h2-4H2,1H3,(H,8,10)

InChI Key

TXICEFBDNMLWRL-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)NCCCl

Canonical SMILES

CC(=O)CC(=O)NCCCl

Other CAS No.

26244-71-3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 3-oxobutyramide moiety is a common feature among the compared compounds. Variations in substituents significantly alter physicochemical and biological properties:

Compound Name Substituent Key Features References
N-(2-Aminoethyl)-3-oxobutyramide -NH₂CH₂CH₂ High hydrophilicity (LogP = -1.66); used in HPLC analysis
N-(2,4-Dimethylphenyl)-3-oxobutyramide -C₆H₃(CH₃)₂ Enhanced lipophilicity; applications in organic synthesis
N-(2-Chlorobenzyl)-3-oxobutyramide -C₆H₄Cl-CH₂ Increased lipophilicity; potential biological activity
Bis(azo)-3-oxobutyramide derivatives Azo-linked aromatic groups Polar dyes for polyolefins and hair coloring (e.g., CI 21100, CI 11738)
Nitrosoureas (e.g., BCNU) -N(CH₂CH₂Cl)₂ + nitroso group Alkylating agents with anticancer activity; lipophilicity critical for CNS penetration

Key Observations :

  • Chloroethyl vs. Aminoethyl: Substituting chlorine with an amino group (e.g., N-(2-Aminoethyl)-3-oxobutyramide) increases hydrophilicity, making it suitable for analytical applications .
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., 2,4-dimethylphenyl) enhance lipophilicity and stability, favoring use in synthetic chemistry .
  • Chlorine Impact : Chlorine atoms (e.g., in N-(2-Chlorobenzyl)-3-oxobutyramide) improve lipophilicity and may confer bioactivity, as seen in nitrosoureas .

Physicochemical Properties

  • LogP and Solubility: N-(2-Aminoethyl)-3-oxobutyramide has a LogP of -1.66, indicating high water solubility . Chlorinated analogs (e.g., N-(2-Chlorobenzyl)-3-oxobutyramide) likely exhibit higher LogP values, enhancing membrane permeability but reducing aqueous solubility.
  • Thermal Stability : Azo-linked derivatives (e.g., CI 21100) are stable under dyeing conditions (melt-pressed at elevated temperatures) .

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